REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)(C)(C)C.[H-].[Na+].Cl[C:21]1[CH:29]=[CH:28][C:24]([C:25]([NH2:27])=[O:26])=[CH:23][N:22]=1>CN(C=O)C>[NH2:7][CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([O:16][C:21]2[CH:29]=[CH:28][C:24]([C:25]([NH2:27])=[O:26])=[CH:23][N:22]=2)=[CH:14][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
534.3 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCC1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
343.8 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)N)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with H2O
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Type
|
CUSTOM
|
Details
|
to remove DMF as an azeotrope
|
Type
|
FILTRATION
|
Details
|
filter with thorough MeOH and CH2Cl2
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Type
|
CUSTOM
|
Details
|
purify by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 75:15:10 EtOAc/CH2Cl2/2.0 M NH3 in MeOH
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
CUSTOM
|
Details
|
purify by an SCX column
|
Type
|
WASH
|
Details
|
washing with MeOH
|
Type
|
WASH
|
Details
|
eluting with 2.0 M NH3 in MeOH
|
Type
|
CUSTOM
|
Details
|
258.1235, time 0.40 min
|
Duration
|
0.4 min
|
Type
|
CUSTOM
|
Details
|
HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=6.93 min, 100% purity
|
Duration
|
19 min
|
Name
|
|
Type
|
|
Smiles
|
NCCC1=CC=C(OC2=NC=C(C(=O)N)C=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |